6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrano ring, a furan ring, and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may require catalysts or reagents such as acetyl chloride or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Pyrazoline derivatives: Exhibiting antibacterial, antifungal, and anti-inflammatory properties.
Imidazole derivatives: Used in various therapeutic applications.
Uniqueness
6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C20H15Cl3N4O2 |
---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
6-amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H15Cl3N4O2/c1-2-3-13-18-16(10(8-24)19(25)29-20(18)27-26-13)14-4-5-15(28-14)17-11(22)6-9(21)7-12(17)23/h4-7,16H,2-3,25H2,1H3,(H,26,27) |
InChI Key |
UEYYPEBEOXTXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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